4,5-Dimethoxyphthalic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4,5-Dimethoxyphthalic acid, such as 3,5-Dimethoxyhomophthalic acid and 3,5-Dimethoxyphthalic anhydride, involves multiple steps starting from precursors like dimethoxycinnamic acid or dimethoxybenzoate. These processes include cyclization, oxidative decomposition, alkylation, and annulation reactions to achieve the desired products (Ghulam, H. Nasim, & Zhijin Fan, 2007); (Liu Zuliang, 2007). These methods demonstrate the compound's accessibility through synthetic chemistry, enabling its use in further research and application development.
Molecular Structure Analysis
The molecular structure of dimethoxyphthalic acid derivatives showcases nearly planar configurations, with significant attention to the substitution patterns affecting their supramolecular interactions. For instance, variations in substitution lead to different hydrogen bonding and molecular packing arrangements, underlining the impact of molecular structure on the compound's physical and chemical properties (Tony Böhle, Frank Eissmann, Wilhelm Seichter, E. Weber, & F. Mertens, 2011).
Chemical Reactions and Properties
Chemical reactions involving 4,5-Dimethoxyphthalic acid and its analogs include chemoselective coupling reactions and the synthesis of biologically active molecules. These reactions are pivotal for producing antibiotics and investigating the antibacterial, antifungal, and other biological activities of the synthesized compounds (Mandeep Singh & N. Argade, 2010); (G. Qadeer, N. H. Rama, M. Zareef, & N. Al-Masoudi, 2008).
Physical Properties Analysis
The physical properties of 4,5-Dimethoxyphthalic acid derivatives, including their crystalline structure and thermal behaviors, are influenced by their molecular configuration and substitution patterns. These properties are critical for understanding the compound's stability, reactivity, and suitability for various applications, particularly in material science and pharmaceuticals (Kouhei Ueda, M. Oguni, & T. Asaji, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, are essential for utilizing 4,5-Dimethoxyphthalic acid in synthesis and application development. Studies on its derivatives have shown their potential in forming amides and esters, highlighting the versatility of these compounds in chemical transformations and their role in creating functional materials and biologically active compounds (M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, & S. Tani, 1999).
Scientific Research Applications
Synthesis of Natural Isocoumarins : 3,5-dimethoxyhomophthalic acid, a related compound, is used as an efficient intermediate for the synthesis of natural isocoumarins, contributing to the production of compounds like agrimonolide and achlisocoumarin 1 (Saeed, Rama, & Arfan, 2003).
Pharmacological Properties : 4,6-Dimethoxy-5-hydroxyphthalide 2, another derivative, significantly enhances bile excretion in rats, demonstrating a higher activity than dehydrocholic acid (Borkowski, Kolodynska, Naciaźek-Wieniawska, & Wieniawski, 1976).
Synthesis of Anthraquinones and Hypericin Derivatives : The synthesis of 3,5-dimethoxyphthalic anhydride, with a 78% yield, is important for creating substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
Potential in Anti-Inflammatory Drugs : 3,5-Dimethoxyhomophthalic acid has been synthesized and evaluated for biological activity, indicating potential for new anti-inflammatory drug development (Ghulam, Nasim, & Fan, 2007).
Chemiluminescence in Liquid Chromatography : 4,5-Diaminophthalhydrazide dihydrochloride is used as a sensitive and selective chemiluminescence reagent for α-keto acids in liquid chromatography (Ishida, Yamaguchi, Nakahara, & Nakamura, 1990).
Biological Activity Against Bacteria and Fungi : 4,6-dimethoxyhomophthalic acid and related compounds exhibit antibacterial, antifungal, antiherbicidal, and antifungicidal activities against various microorganisms (Qadeer, Rama, Zareef, & Al-Masoudi, 2008).
Photovoltaic Properties : Synthesis of 5,6-disubstituted dithiophthalides results in soluble poly(isothianaphthene) derivatives, which have promising photovoltaic properties and are easily processable (Połeć et al., 2003).
Fluorescence Quenching Studies : N-activated 4,5-dimethoxyphthalimides show strong intramolecular fluorescence quenching by sulfides, amines, and alkyl carboxylates, with pH-dependent behavior (Griesbeck & Schieffer, 2003).
Total Synthesis of Thunberginol B : A new total synthesis method for thunberginol B uses 3,5-dimethoxyhomophthalic acid as a key intermediate, showing efficient production of biologically active isocoumarins (Qadeer, Rama, & Shah, 2007).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethoxyphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBDLRWFSRLIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302955 | |
Record name | m-Hemipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4,5-Dimethoxyphthalic acid | |
CAS RN |
577-68-4 | |
Record name | 4,5-Dimethoxyphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hemipic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Hemipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 175 °C | |
Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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